
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate
Overview
Description
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate is a heterocyclic compound with the molecular formula C4H5N3OS·H2O. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a mercapto group attached to a pyrimidine ring. This compound is also referred to as 6-Amino-2-mercapto-4-pyrimidinol monohydrate or 6-Amino-2-thiouracil monohydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate typically involves the cyclization of ethyl cyanoacetate with thiourea. The reaction is carried out in anhydrous ethanol with sodium ethoxide as a base. The mixture is heated to reflux, and ethyl cyanoacetate is added dropwise. After maintaining the reflux for several hours, the reaction mixture is cooled, and the product is filtered and purified .
Industrial Production Methods: In industrial settings, the compound is produced by dissolving the crude product in water, followed by decolorization with activated charcoal. The solution is then heated and acidified with acetic acid to precipitate the final product. The precipitate is filtered, washed, and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
A3 Adenosine Receptor Antagonism
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate has been identified as a potent and selective antagonist of the A3 adenosine receptor. This receptor plays a critical role in various physiological processes, including modulation of inflammation and cell proliferation. The antagonism of this receptor has implications for therapeutic strategies in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Anticancer Properties
Recent studies have highlighted the compound's potential in anticancer therapies. It has been utilized in the synthesis of novel hydrazino-fused pyrimidines that exhibit significant anticancer activity. These derivatives have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Synthesis of Bioactive Molecules
This compound serves as an essential intermediate in the synthesis of various bioactive compounds. Its thiol group allows for diverse chemical modifications, facilitating the development of new drugs with tailored pharmacological profiles .
Role in Enzyme Inhibition
The compound's structural features enable it to interact with specific enzymes, potentially leading to inhibition or modulation of their activity. This aspect is particularly relevant in drug design, where enzyme inhibitors can serve as therapeutic agents against diseases characterized by dysregulated enzyme activity.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through its action as an A3 adenosine receptor antagonist. By binding to these receptors, it inhibits their activation, which can modulate various physiological processes. The molecular targets include the A3 adenosine receptors, and the pathways involved are related to the inhibition of adenosine-mediated signaling .
Comparison with Similar Compounds
- 6-Amino-2-mercapto-4-pyrimidinol monohydrate
- 6-Amino-2-thiouracil monohydrate
- 2-Mercaptopyrimidine
- 6-Aminouracil
Comparison: 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate is unique due to the presence of both hydroxyl and mercapto groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher specificity for A3 adenosine receptors, making it particularly valuable in receptor studies .
Biological Activity
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate (AHMP) is a pyrimidine derivative with significant biological activity, particularly as a selective antagonist for the A3 adenosine receptor. Its structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₄H₅N₃OS·H₂O
- Molecular Weight : 143.17 g/mol (anhydrous)
- Melting Point : >300 °C
AHMP has been identified as a potent and selective antagonist of the A3 adenosine receptor (A3 AR), which plays a crucial role in various physiological processes, including inflammation and cancer progression. The compound exhibits a high affinity for the A3 AR with a dissociation constant () of 3.5 nM, indicating its potential therapeutic applications in conditions where A3 AR modulation is beneficial .
Antioxidant Properties
Recent studies have explored the antioxidant capabilities of AHMP derivatives. For instance, compounds synthesized from AHMP demonstrated significant inhibition of lipid peroxidation, which is crucial for preventing oxidative stress-related cellular damage. The most potent derivatives showed IC50 values ranging from 42 μM to 47.5 μM in lipoxygenase inhibition assays .
Anticancer Activity
AHMP and its derivatives have shown promising results in cytotoxicity assays against cancer cell lines. In particular, certain derivatives exhibited strong cytotoxic effects on A549 lung cancer cells at concentrations as low as 50 μM, highlighting their potential as anticancer agents .
Case Studies
- Adenosine Receptor Antagonism : A study synthesized various derivatives of AHMP to evaluate their antagonistic effects on A3 AR. The lead compound, characterized by specific substituents, displayed enhanced selectivity and potency compared to earlier triazolopyrimidinone derivatives .
- Electrochemical Applications : AHMP has been utilized in electrochemical sensors for detecting metal ions such as copper(II). The self-assembled monolayers formed by AHMP on electrode surfaces demonstrated significant sensitivity and selectivity, showcasing its versatility beyond biological applications .
Research Findings Summary
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate?
- Answer: For structural elucidation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is critical. SHELX-based refinement allows precise determination of bond lengths, angles, and hydrogen-bonding networks, which are essential for verifying the monohydrate structure . Complementary techniques include:
- FT-IR spectroscopy to confirm functional groups (e.g., -SH, -NH₂, -OH).
- ¹H/¹³C NMR in DMSO-d₆ or D₂O to resolve tautomeric equilibria and proton exchange dynamics.
- Elemental analysis to validate stoichiometry, particularly the water content in the monohydrate form .
Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?
- Answer: The compound is soluble in water and DMSO, enabling flexibility in in vitro assays. For receptor binding studies (e.g., A₃ adenosine receptor antagonism):
- Use aqueous buffers for cell-based assays to maintain physiological conditions.
- Prepare stock solutions in DMSO (≤1% final concentration) to avoid solvent toxicity.
- Note: Storage at 4°C in the dark is critical to prevent oxidative degradation of the thiol (-SH) group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize A₃ adenosine receptor antagonism in derivatives of this compound?
- Answer: Evidence from Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine (2008) demonstrates:
- Factorial design to systematically vary substituents (e.g., alkyl chains, aryl groups) at positions R, R', and R''.
- Hydrophobic interactions dominate receptor binding; introducing 4-ClC₆H₄CH₂ and n-C₃H₇ groups enhanced affinity (e.g., compound 5m: Kᵢ = 3.5 nM for A₃AR).
- Selectivity screening against A₁, A₂A, and A₂B receptors is mandatory to confirm specificity .
Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?
- Answer: Graph set analysis (Bernstein et al., 1995) provides a systematic framework:
- Descriptor notation (e.g., D, C, R) categorizes hydrogen-bond motifs (chain, ring, etc.).
- Validate water coordination in the monohydrate form by analyzing O–H···N/O interactions.
- Cross-validate with computational models (DFT) to address discrepancies between experimental and theoretical bond lengths .
Q. How can Response Surface Methodology (RSM) optimize formulation or synthetic protocols involving this compound?
- Answer: RSM is effective for multi-variable optimization:
- Central Composite Design (CCD) to evaluate factors like reaction temperature, solvent ratio, and catalyst concentration.
- Response variables could include yield, purity, or antagonist potency.
- Example: A study on Alprazolam blends used RSM to optimize mixing parameters, demonstrating reduced variability in drug content .
Properties
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidin-4-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS.H2O/c5-2-1-3(8)7-4(9)6-2;/h1H,(H4,5,6,7,8,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGMIYEADAIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215992 | |
Record name | 6-Amino-2-thiouracil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65802-56-4, 1004-40-6 | |
Record name | 2-Pyrimidinethiol, 4-amino-6-hydroxy-, monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065802564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-2-thiouracil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2-thiouracil hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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